![molecular formula C12H18N2O3 B14215968 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate CAS No. 575488-06-1](/img/structure/B14215968.png)
1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a diazonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a cyclization reaction.
Attachment of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Diazonium Group: The final step involves the formation of the diazonium group through a diazotization reaction, where an amine is treated with nitrous acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium halides or sodium hydroxide.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include signal transduction and enzyme inhibition.
Comparación Con Compuestos Similares
1-Cyclohexen-1-ylboronic Acid: Shares the cyclohexene ring but differs in functional groups.
1-Ethoxycyclohexene: Similar structure but lacks the diazonium group.
Desvenlafaxine Related Compound A: Contains a cyclohexene ring but has different substituents.
Propiedades
Número CAS |
575488-06-1 |
|---|---|
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[(3R)-3-(cyclohexen-1-yloxy)butyl] 2-diazoacetate |
InChI |
InChI=1S/C12H18N2O3/c1-10(7-8-16-12(15)9-14-13)17-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3/t10-/m1/s1 |
Clave InChI |
OIIJAUATELWVRW-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCOC(=O)C=[N+]=[N-])OC1=CCCCC1 |
SMILES canónico |
CC(CCOC(=O)C=[N+]=[N-])OC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
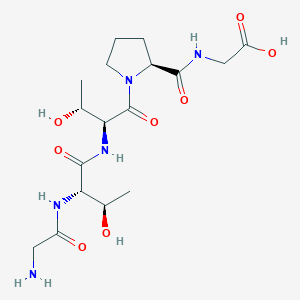
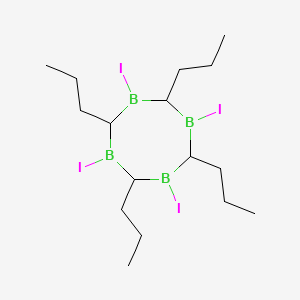
![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
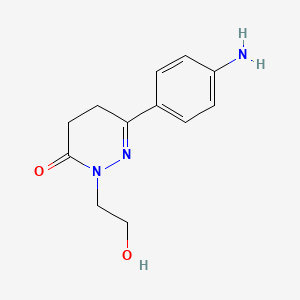

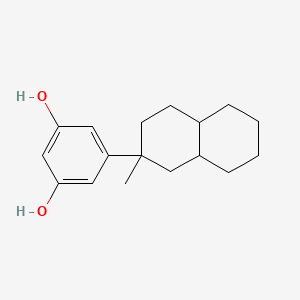
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
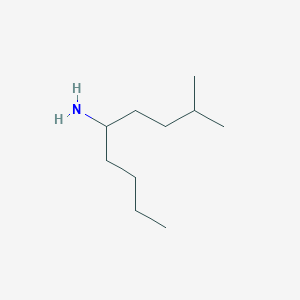
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

